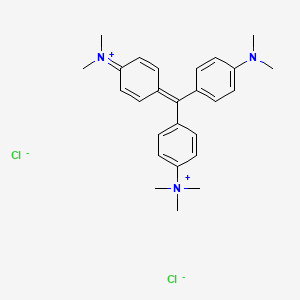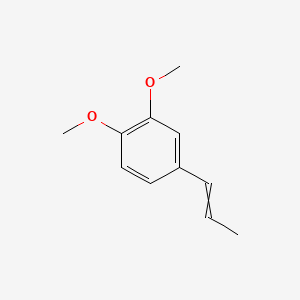![molecular formula C9H13NNaO2P B7823174 Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate](/img/structure/B7823174.png)
Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate: is an organophosphorus compound that features a phosphinic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate typically involves the reaction of [2-Methyl-4-(dimethylamino)phenyl]phosphinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The general reaction can be represented as follows:
[2-Methyl-4-(dimethylamino)phenyl]phosphinic acid+NaOH→[2-Methyl-4-(dimethylamino)phenyl]phosphinic acid sodium salt+H2O
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phosphinic acid group is oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
科学研究应用
Chemistry:
- Used as a ligand in coordination chemistry to form stable complexes with metal ions.
- Employed in the synthesis of organophosphorus compounds.
Biology:
- Investigated for its potential as a bioactive compound in medicinal chemistry.
- Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine:
- Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate involves its interaction with specific molecular targets. The phosphinic acid group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The aromatic ring and dimethylamino group contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
- [4-(Dimethylamino)-2-methylphenyl]phosphinic acid sodium salt
- [4-(Dimethylamino)-2-methylphenyl]phosphonic acid sodium salt
Comparison:
- Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate is unique due to the position of the methyl and dimethylamino groups on the aromatic ring, which influences its reactivity and binding properties.
- Similar compounds may have different substitution patterns or functional groups, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NO2P.Na/c1-7-6-8(10(2)3)4-5-9(7)13(11)12;/h4-6,13H,1-3H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDKCTURAUQAGE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)P(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NNaO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7823198.png)
